2,2'-Sulfinylbis(1,1-diphenylethan-1-ol)

Description

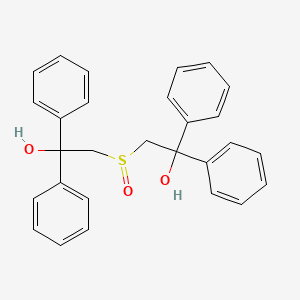

2,2'-Sulfinylbis(1,1-diphenylethan-1-ol) is a sulfoxide-containing bifunctional compound characterized by two 1,1-diphenylethanol moieties linked via a sulfinyl (–S(O)–) bridge. This structure imparts steric bulk and chiral centers, making it relevant in asymmetric catalysis and polymer chemistry. The sulfinyl group enhances polarity and stability compared to thioether analogs, while the diphenyl groups contribute to steric effects that influence reactivity and coordination properties .

Properties

CAS No. |

18738-55-1 |

|---|---|

Molecular Formula |

C28H26O3S |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol |

InChI |

InChI=1S/C28H26O3S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-32(31)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |

InChI Key |

UAIGPZLIDQCZEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) typically involves the reaction of 1,1-diphenylethan-1-ol with a sulfinylating agent. One common method includes the use of sulfinyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Reduction: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the corresponding sulfide derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Diphenylethan-1-ol (CAS 599-67-7)

- Structure: Lacks the sulfinyl bridge, consisting of a single 1,1-diphenylethanol unit.

- Molecular Weight : 198.27 g/mol (vs. ~470 g/mol estimated for 2,2'-sulfinylbis derivative).

- Applications : Used as a chiral building block in organic synthesis.

- Key Differences: The absence of the sulfinyl group reduces polarity and limits its utility in redox-active or coordination-driven processes. Steric bulk is lower, enabling faster reaction kinetics in non-catalytic systems .

2-(4-Chlorobenzenesulfinyl)-1,1-diphenylethan-1-ol (CAS 251307-41-2)

- Structure: Features a 4-chlorophenyl-substituted sulfinyl group attached to 1,1-diphenylethanol.

- Molecular Weight : 356.86 g/mol.

- Physical Properties : Predicted density = 1.36 g/cm³; pKa = 12.11 (vs. unmeasured for the target compound).

- Applications: Potential use in asymmetric catalysis due to the electron-withdrawing chloro substituent, which may enhance Lewis acidity.

2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS 338771-43-0)

- Structure: Replaces the sulfinyl group with an amino-fluorophenyl moiety.

- Molecular Weight : 321.39 g/mol.

- Applications : Likely explored in pharmaceutical contexts due to fluorine’s bioactivity.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, diverging from the sulfinyl group’s redox activity. Fluorine enhances metabolic stability but may reduce thermal stability compared to sulfoxides .

Dimethyl Sulfoxide (DMSO, CAS 67-68-5)

- Structure : Simplest sulfoxide (CH₃–S(O)–CH₃).

- Molecular Weight : 78.13 g/mol.

- Applications : Polar aprotic solvent and anti-inflammatory agent.

- Key Differences: The absence of aromatic groups results in lower steric hindrance and higher volatility (bp = 189°C).

Comparative Analysis of Physicochemical Properties

Key Research Findings

- Steric Effects : Bulky diphenyl groups in 2,2'-sulfinylbis derivatives induce induction periods in polymerization reactions but enhance product uniformity .

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl in CAS 251307-41-2) may improve catalytic selectivity by modulating metal center electron density .

- Toxicity: No data exists for the target compound, but simpler sulfoxides like ethyl sulfoxide (LD₅₀ = 5,650 mg/kg in rats) show moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.